4-methoxy-4-methyl-N-(pyridin-3-ylmethyl)pentan-2-amine
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Overview
Description
4-Methoxy-4-methyl-N-(pyridin-3-ylmethyl)pentan-2-amine is an organic compound with the molecular formula C13H22N2O. This compound is characterized by the presence of a pyridine ring, a methoxy group, and an amine group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-4-methyl-N-(pyridin-3-ylmethyl)pentan-2-amine typically involves the reaction of 4-methoxy-4-methylpentan-2-one with pyridin-3-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-methyl-N-(pyridin-3-ylmethyl)pentan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-Methoxy-4-methyl-N-(pyridin-3-ylmethyl)pentan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-4-methyl-N-(pyridin-3-ylmethyl)pentan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction is often mediated by the functional groups present in the molecule, which facilitate binding and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but with different functional groups, leading to varied chemical and biological properties.
4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine: Shares the methoxy and pyridine groups but differs in overall structure and applications.
Uniqueness
4-Methoxy-4-methyl-N-(pyridin-3-ylmethyl)pentan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in research and industrial applications, where specific properties are required .
Properties
Molecular Formula |
C13H22N2O |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
4-methoxy-4-methyl-N-(pyridin-3-ylmethyl)pentan-2-amine |
InChI |
InChI=1S/C13H22N2O/c1-11(8-13(2,3)16-4)15-10-12-6-5-7-14-9-12/h5-7,9,11,15H,8,10H2,1-4H3 |
InChI Key |
RUTMHPLESCJQID-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)NCC1=CN=CC=C1 |
Origin of Product |
United States |
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